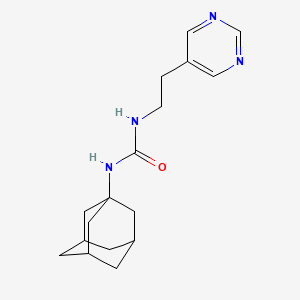
1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve studying the physical properties of the compound like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.Scientific Research Applications
Anticancer and Antimicrobial Properties
- Adamantylated pyrimidines, including compounds related to 1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea, have shown significant anticancer and antimicrobial properties. This was demonstrated through the synthesis of these compounds and subsequent biological evaluations (Orzeszko et al., 2004).
Inhibitory Activity
- Studies on similar compounds have revealed inhibitory activity with respect to human soluble epoxide hydrolase, which is a significant finding in the context of potential therapeutic applications (D’yachenko et al., 2019).
Fibroblast Growth Factor Receptor Inhibition
- N-aryl-N'-pyrimidin-4-yl ureas have been optimized to afford potent inhibitors of the fibroblast growth factor receptor tyrosine kinases, supporting their potential use as anticancer agents (Guagnano et al., 2011).
Synthesis and Structural Studies
- Methods for the synthesis of N,N'-disubstituted ureas containing adamantane fragments have been developed. These studies contribute to understanding the structural and synthesis aspects of compounds like 1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea (Danilov et al., 2020).
Potential Anti-inflammatory Agents
- Compounds with structures similar to 1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea have been investigated as potential anti-inflammatory agents. This includes structural and spectroscopic characterization to understand their biological activity mechanisms (Al-Tamimi et al., 2014).
Cytochrome P450 Inhibition
- Studies on similar adamantane derivatives have shown inhibitory activity towards cytochrome P450, indicating potential applications in the treatment of conditions like prostate cancer (Chan et al., 1996).
Safety And Hazards
This would involve studying the toxicity of the compound, its handling and storage procedures, and the precautions to be taken while working with it.
Future Directions
This would involve a discussion on the potential applications of the compound, ongoing research, and areas where further research is needed.
Please consult with a professional chemist or a trusted source for accurate information. It’s always important to handle chemicals with care and to follow safety guidelines.
properties
IUPAC Name |
1-(1-adamantyl)-3-(2-pyrimidin-5-ylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c22-16(20-2-1-12-9-18-11-19-10-12)21-17-6-13-3-14(7-17)5-15(4-13)8-17/h9-11,13-15H,1-8H2,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLVQLJBYVJBBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC4=CN=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

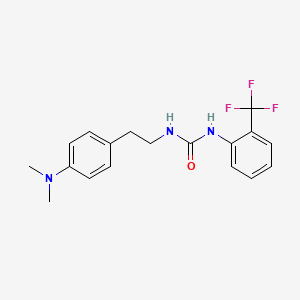
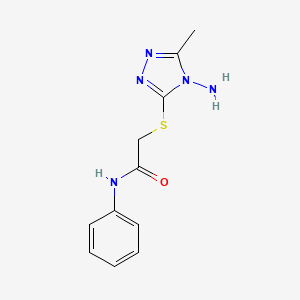
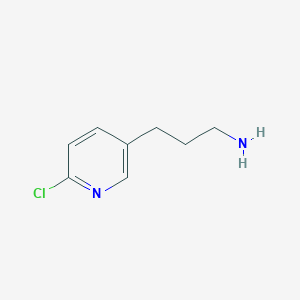
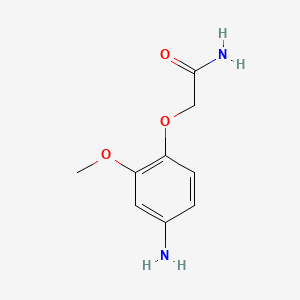
![3-allyl-8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400260.png)
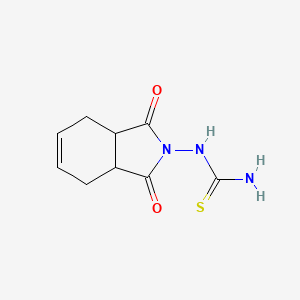
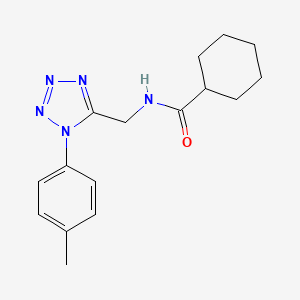
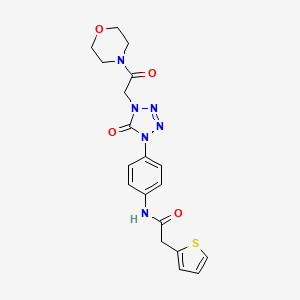
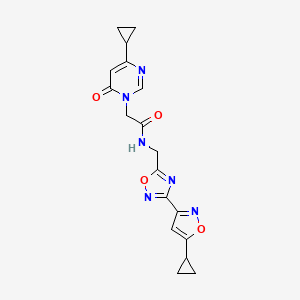
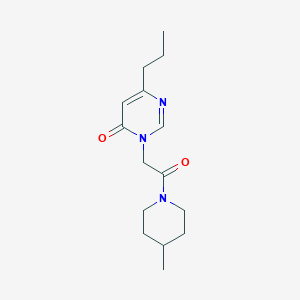
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2400269.png)
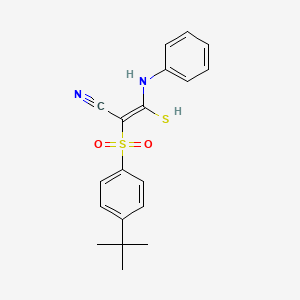
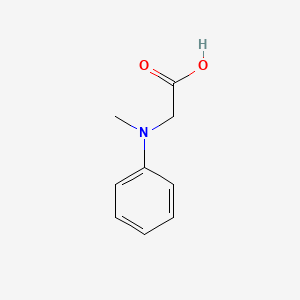
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2400273.png)